N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3. The acetamide side chain is linked via a sulfanyl group to position 3 of the triazole, with the aryl group being a 2,4-dimethylphenyl substituent. Its design aligns with trends in medicinal chemistry where triazole derivatives are explored for diverse therapeutic applications, including anti-inflammatory, antimicrobial, and enzyme-modulating activities .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-5-25-18(15-7-6-10-24(4)19(15)27)22-23-20(25)28-12-17(26)21-16-9-8-13(2)11-14(16)3/h6-11H,5,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSXBWRICKALNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group, a dihydropyridine moiety, and a triazole ring. This unique arrangement contributes to its potential biological activities.
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₄OS
- CAS Number : 1105207-87-1
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the triazole ring suggests potential antifungal properties, as many triazoles are known for their efficacy against fungal infections.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which can protect cells from oxidative stress.
- Enzyme Inhibition : The dihydropyridine component may interact with specific enzymes, potentially leading to inhibitory effects on certain metabolic pathways.
Antimicrobial Activity
Studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. For example:
Antioxidant Activity
The antioxidant potential of similar compounds has been documented in various studies:
| Study Focus | Results | Reference |
|---|---|---|
| Dihydropyridine derivatives | Significant free radical scavenging activity | |
| Triazole compounds | Reduced oxidative stress markers in vitro |
Case Studies
- Study on Antifungal Properties : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that the compound exhibited notable inhibitory effects compared to standard antifungal agents.
- Antioxidant Evaluation : In a laboratory setting, the compound was assessed for its ability to scavenge free radicals. The results showed that it significantly reduced the levels of reactive oxygen species (ROS) in cultured cells.
Scientific Research Applications
The compound N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 1105207-87-1) is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article will explore its scientific research applications, highlighting relevant case studies and data tables.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial and fungal strains.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives and found that modifications to the triazole ring enhanced antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Properties
The compound may also exhibit anticancer properties due to its ability to interact with cellular pathways involved in tumorigenesis. The pyridine and triazole components are known for their roles in cancer therapeutics.
Case Study : Research conducted by the International Journal of Cancer demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory effects. The sulfanyl group may play a role in modulating inflammatory responses.
Case Study : A publication in Pharmacology Reports highlighted that certain sulfanyl-containing compounds reduced inflammation markers in animal models of arthritis .
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects.
Case Study : An investigation into similar derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis .
Table 1: Biological Activities of Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the aryl group, triazole ring, and pyridine/pyridinone moieties. Key comparisons are summarized below:
Structural Variations and Implications
Bioactivity Trends
- Anti-exudative Activity: Acetamide derivatives with 1,2,4-triazole cores, such as those in , exhibit anti-exudative effects. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed efficacy comparable to diclofenac sodium at 10 mg/kg . The target compound’s oxo-dihydropyridinone group may enhance anti-inflammatory activity through redox modulation.
- Orco Agonism: Compounds like VUAA-1 () demonstrate insect olfactory receptor (Orco) activation, suggesting the target compound’s pyridinone moiety could interact similarly with ion channels .
- Metabolic Stability : Ethyl and alkoxy substituents (e.g., and ) improve metabolic stability compared to bulkier aryl groups, a feature relevant to the target compound’s 4-ethyl substitution .
Preparation Methods
Synthesis of the 1-Methyl-2-Oxo-1,2-Dihydropyridin-3-Yl Subunit
The pyridinone ring is synthesized via cyclization of β-keto esters or through oxidation of piperidine derivatives. A representative method involves:
Reaction Conditions
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Starting Material : Ethyl 3-aminocrotonate
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Reagent : Acetic anhydride (for N-methylation)
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Catalyst : p-Toluenesulfonic acid (p-TsOH)
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Solvent : Toluene
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Temperature : 110°C, reflux for 6 hours
The product, 1-methyl-2-oxo-1,2-dihydropyridin-3-carboxylic acid, is isolated via aqueous workup and recrystallized from ethanol.
Preparation of 4-Ethyl-5-(1-Methyl-2-Oxo-1,2-Dihydropyridin-3-Yl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate is synthesized through a cyclocondensation reaction:
Stepwise Procedure
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Hydrazine Formation : React 1-methyl-2-oxo-1,2-dihydropyridin-3-carboxylic acid with ethyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0°C.
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Cyclization : Add carbon disulfide and triethylamine, then heat to 60°C for 4 hours.
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Alkylation : Treat with ethyl iodide in dimethylformamide (DMF) at room temperature for 2 hours .
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine |
| Reaction Time | 4 hours (cyclization) |
| Yield | 65–70% |
Synthesis of N-(2,4-Dimethylphenyl)-2-Chloroacetamide
The acetamide backbone is prepared via acylation of 2,4-dimethylaniline:
Methodology
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Reactants : 2,4-Dimethylaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Base : Sodium bicarbonate (aqueous solution)
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Conditions : Stir at 0°C for 1 hour, then room temperature for 3 hours .
Purification : Recrystallization from hexane/ethyl acetate (3:1) yields white crystals (purity >98%, yield 85%).
Final Coupling Reaction
The target compound is synthesized via nucleophilic substitution:
Procedure
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Reactants :
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N-(2,4-Dimethylphenyl)-2-chloroacetamide (1.0 equiv)
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4-Ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1.05 equiv)
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Solvent : Dimethyl sulfoxide (DMSO)
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Base : Potassium carbonate
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Temperature : 80°C, 8 hours
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Workup : Dilute with ice water, extract with ethyl acetate, dry over Na₂SO₄ .
Optimization Insights
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Excess thiol (1.05 equiv) minimizes unreacted chloroacetamide.
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DMSO enhances solubility of the triazole-thiol intermediate.
Yield : 72–75% after column chromatography (silica gel, eluent: chloroform/methanol 9:1).
Industrial-Scale Adaptations
For bulk production, continuous flow reactors improve efficiency:
Key Modifications
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Mixing Technology : Ultrasonic irradiation reduces reaction time by 40%.
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Catalyst Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) enable reuse for 5 cycles without yield loss .
Comparative Data
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8 hours | 2.5 hours |
| Yield | 72% | 80% |
| Purity | 98% | 99.5% |
Analytical Characterization
Post-synthesis validation includes:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.65 (d, J = 7.8 Hz, 1H, pyridinone-H), 6.95–7.10 (m, 3H, aryl-H), 3.82 (s, 3H, N-CH₃), 2.35 (s, 6H, Ar-CH₃) .
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LC-MS : m/z 397.5 [M+H]⁺ (calc. 397.5).
Purity Assessment
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of triazole-thiol | Use polar aprotic solvents (DMSO) |
| Over-alkylation at sulfur | Strict stoichiometric control |
| Hydrolysis of acetamide | Anhydrous conditions, molecular sieves |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can its purity be validated?
- Methodological Answer : Synthesis involves sequential functionalization of the triazole core, starting with thiolation at the 3-position of the 1,2,4-triazole ring, followed by coupling with the acetamide moiety. Key steps include controlled sulfanyl group introduction (to avoid disulfide formation) and regioselective alkylation of the pyridinone fragment. Purity validation requires HPLC coupled with mass spectrometry (LC-MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For similar triazole derivatives, X-ray crystallography has been used to resolve structural ambiguities .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on phenyl rings, ethyl substituents) and confirms sulfanyl linkage integrity.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the pyridinone and acetamide groups) and C-S vibrations (~650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for complex heterocycles with multiple substituents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproduct formation?
- Methodological Answer : Implement a factorial design to test variables like reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, in flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation), DoE has reduced reaction times by 40% while improving yields through real-time parameter adjustments. Statistical models (e.g., ANOVA) can identify significant factors affecting regioselectivity in triazole functionalization .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or oxidoreductases). Focus on the triazole’s sulfanyl group and pyridinone moiety as potential hydrogen-bond donors/acceptors.
- QSAR Modeling : Train models using bioactivity data from structurally related 1,2,4-triazole derivatives (e.g., anti-exudative agents in ) to correlate substituent effects (e.g., ethyl vs. methyl groups) with potency .
Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Standardized Assay Protocols : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variable effects. For instance, discrepancies in IC₅₀ values for triazole-based inhibitors may arise from DMSO concentration differences in cell-based assays.
- Meta-Analysis : Compare data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects. Cross-reference with structural analogs (e.g., ’s cycloheptyl-triazole derivatives) to identify scaffold-specific trends .
Q. What advanced synthetic strategies improve regioselectivity in modifying the 1,2,4-triazole core?
- Methodological Answer :
- Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) during sulfanyl or alkylation steps.
- Microwave-Assisted Synthesis : Enhances reaction specificity for triazole functionalization by reducing side reactions (e.g., ring-opening) through rapid, uniform heating.
- Flow Chemistry : Enables precise control over reaction kinetics, minimizing undesired dimerization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
